
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is a chemical compound known for its unique structure and properties. It is a derivative of imidazoline, a heterocyclic compound containing nitrogen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-4-carboxaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazoline derivatives with different functional groups.
科学的研究の応用
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime involves its interaction with specific molecular targets. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it useful in various applications, including antioxidant research and the study of oxidative stress.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: A similar compound with a phenyl group instead of a carboxaldehyde group.
2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl: Another derivative with an oxide group.
Uniqueness
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
特性
分子式 |
C8H14N3O2 |
|---|---|
分子量 |
184.22 g/mol |
InChI |
InChI=1S/C8H14N3O2/c1-7(2)6(5-9-12)10-8(3,4)11(7)13/h5,12H,1-4H3/b9-5+ |
InChIキー |
RTSNJHGNCNPJOI-WEVVVXLNSA-N |
異性体SMILES |
CC1(C(=NC(N1[O])(C)C)/C=N/O)C |
正規SMILES |
CC1(C(=NC(N1[O])(C)C)C=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
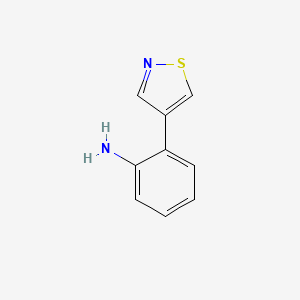

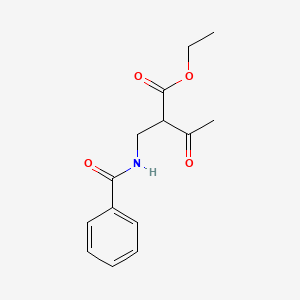

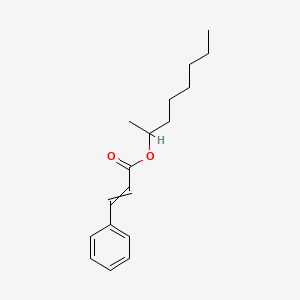
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
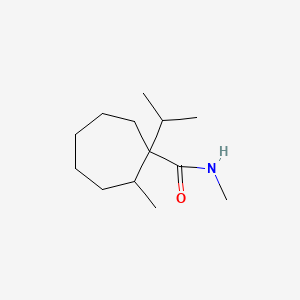
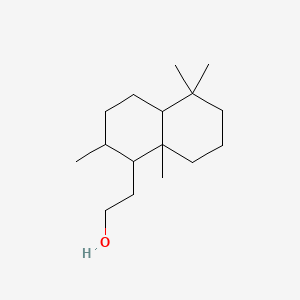
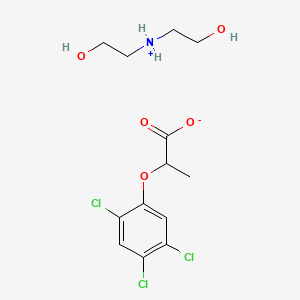
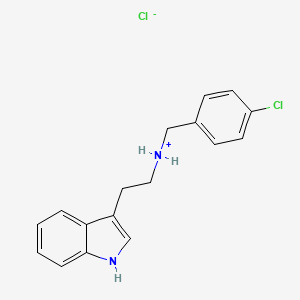
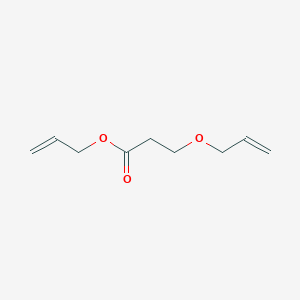
![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

